1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-
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Overview
Description
1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- is a chemical compound that has drawn significant interest in scientific research due to its unique molecular structure and potential applications. The compound belongs to the oxadiazole family, known for their various pharmacological properties. Its structure is characterized by the presence of an oxadiazole ring bonded to difluorophenyl and trifluoromethyl-pyridinyl groups, which confer distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- typically involves the cyclization of a hydrazide with a carbonyl compound. The reaction is usually carried out under acidic or basic conditions. One common method includes the reaction of 2,6-difluorobenzohydrazide with 4-(trifluoromethyl)pyridine-2-carboxylic acid under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
On an industrial scale, the production of this compound would likely utilize continuous flow processes to enhance the yield and purity. Using catalysts and optimized reaction conditions, the production could be scaled up efficiently. Advanced purification techniques such as recrystallization or chromatographic methods are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- can undergo various chemical reactions:
Reduction: : Under appropriate conditions, reduction reactions can convert oxadiazole to amine derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can be used to modify the aromatic rings, introducing new groups or atoms.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution agents: : Halogenating agents, sulfonation reagents, and organometallic compounds
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation might lead to carboxyl derivatives, while reduction can yield amine compounds. Substitution reactions generally produce halogenated or sulfonated derivatives.
Scientific Research Applications
1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- has diverse applications in multiple scientific fields:
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : This compound shows potential as a molecular probe in biological studies, particularly in binding assays due to its unique structural properties.
Medicine: : It has been investigated for its potential as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, antimicrobial, or antitumor activities.
Industry: : In material science, derivatives of this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action for 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- varies based on its application:
Pharmacological Action: : In medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. Its fluorine atoms could enhance membrane permeability or binding affinity, leading to more potent biological effects.
Biological Pathways: : It could influence pathways involved in inflammation, microbial growth, or cancer cell proliferation, depending on the specific biological target it interacts with.
Comparison with Similar Compounds
Comparison with Other Oxadiazoles
Compared to other oxadiazoles, the presence of difluorophenyl and trifluoromethyl-pyridinyl groups in this compound makes it unique. These functional groups confer distinctive electronic and steric properties that can significantly influence its chemical reactivity and biological activity.
Similar Compounds
1,3,4-Oxadiazol-2-one derivatives: : Other derivatives might include different substituents on the oxadiazole ring, altering their pharmacological profiles.
Trifluoromethyl-pyridines: : Compounds such as 2-(trifluoromethyl)pyridine exhibit similar chemical behaviors but lack the oxadiazole moiety.
Difluorophenyl compounds: : Phenyl derivatives with different fluorination patterns can provide insights into the influence of fluorine atoms on the compound's properties.
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F5N3O2/c15-8-2-1-3-9(16)11(8)12-21-22(13(23)24-12)10-6-7(4-5-20-10)14(17,18)19/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQGVEYXJVIRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN(C(=O)O2)C3=NC=CC(=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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